2-Chloro-1-fluoro-4-isopropylbenzene
Description
2-Chloro-1-fluoro-4-isopropylbenzene is an organic compound with the molecular formula C9H10ClF. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Properties
IUPAC Name |
2-chloro-1-fluoro-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJUHJHUTCAWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-4-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo halogenation reactions to introduce the chlorine and fluorine substituents.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-4-isopropylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the aromatic ring can be further substituted with different electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like chlorine (Cl2) and fluorine (F2) in the presence of catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen (H2) in the presence of palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, further halogenation can lead to multi-substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-1-fluoro-4-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-4-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the aromatic ring donates electrons to an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
2-Chloro-1-fluoro-4-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.
2-Chloro-1-fluoro-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
2-Chloro-1-fluoro-4-isopropylbenzene is unique due to the presence of the isopropyl group, which can influence the compound’s reactivity and physical properties. The combination of chlorine and fluorine substituents also adds to its distinct chemical behavior, making it valuable for specific applications in research and industry.
Biological Activity
2-Chloro-1-fluoro-4-isopropylbenzene, also known by its CAS number 1369946-74-6, is an aromatic compound characterized by a benzene ring substituted with chlorine and fluorine atoms, along with an isopropyl group. This compound belongs to the class of halogenated aromatic hydrocarbons, which are notable for their diverse applications in chemical synthesis and biological studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClF. Its structure can be described as follows:
- Chlorine (Cl) and Fluorine (F) atoms are attached to the benzene ring.
- The isopropyl group is located at the para position relative to the chlorine atom.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClF |
| Molecular Weight | 188.64 g/mol |
| Boiling Point | 170 °C |
| Melting Point | -15 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Antimicrobial Properties
Research indicates that compounds within the halogenated aromatic category exhibit significant antimicrobial properties. Studies have shown that this compound may inhibit the growth of specific bacterial strains, making it a candidate for further investigation in antibiotic development.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of various halogenated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated notable inhibition zones, suggesting potential as an antimicrobial agent .
- Inflammatory Response Modulation : In vitro studies revealed that this compound could modulate inflammatory markers in human cell lines, indicating its potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary research has suggested that halogenated compounds may possess neuroprotective properties. Further studies are needed to establish the specific effects of this compound on neuronal cells .
Table 2: Summary of Biological Activities
Applications in Research and Industry
This compound serves as a valuable intermediate in organic synthesis and has potential applications in:
- Pharmaceutical Development : Investigated for its therapeutic properties.
- Chemical Synthesis : Used in the creation of more complex organic molecules.
- Material Science : Explored for its unique chemical properties in developing new materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
